molecular formula C23H26ClN5O4 B556303 Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride CAS No. 102601-21-8

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride

Cat. No. B556303
M. Wt: 471.9 g/mol
InChI Key: XKAVYOJOHZLTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is a synthetic peptide derivative designed to mimic the structure of the natural amino acid L-arginine . It has been used as a substrate for trypsin-like proteolysis of peptide in red blood cells, midgut proteases of Pieris brassicae, and in screening serine protease activity of venom .


Molecular Structure Analysis

The molecular formula of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is C23H25N5O4 . The molecular weight is 471.94 g/mol .


Chemical Reactions Analysis

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride acts as a substrate for various enzymes. It has been used in the study of trypsin-like proteolysis of peptide in red blood cells, midgut proteases of Pieris brassicae, and in screening serine protease activity of venom .


Physical And Chemical Properties Analysis

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride is a powder that is soluble in DMSO:methanol (1:1) at 20 mg/mL, forming a clear, colorless solution . It should be stored at −20°C .

Scientific Research Applications

  • Fluorogenic Substrates for Enzymatic Assays : L-Arginine-4-methylcoumaryl-7-amide and its derivatives, containing 7-amino-4-methylcoumarin as a key fluorescence amine, were synthesized for use as fluorogenic substrates in determining trypsin and papain activities (Kanaoka et al., 1977).

  • Chromogenic Substrate Properties : The compound's hydrolysis by trypsin has been studied, with the focus on its use as a sensitive substrate for colorimetric procedures, providing insights into enzymatic activities (Erlanger et al., 1961).

  • Expression of Serine Proteinases in Plants : In a study on Canavalia ensiformis plants, this compound was used to analyze serine proteinase activity, indicating its potential in plant biochemistry research (Demartini et al., 2006).

  • Trypsin Quantification in Mosquito Midguts : The compound serves as a chromogenic substrate in assays quantifying trypsin in mosquito midguts, highlighting its application in entomological studies (Reyes et al., 2023).

  • Detection of Enzymatic Activity in Cancer and HIV : It has been used in a coupled fluorescence-based activity assay to detect the activity of protein arginine N-methyltransferase 6 (PRMT6), which is overexpressed in various cancers and plays a role in HIV infections (Kramer et al., 2018).

  • Microassays for Proteolytic Enzymes : Its use in microassays to detect minimal amounts of trypsin and papain has been documented, demonstrating its utility in biochemistry (Roffman & Troll, 1974).

  • Mast Cell Enzyme Demonstration : The compound has been used in histochemical studies to demonstrate enzyme activity in mast cells, aiding in cellular and molecular biology research (Glenner & Cohen, 1960).

properties

IUPAC Name

N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAVYOJOHZLTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585093
Record name N-{5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride

CAS RN

102601-21-8
Record name N-{5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Friedl, AM Jörgensen, B Le‐Vinh, DE Braun… - Journal of Colloid and …, 2021 - Elsevier
… Therefore, a fluorometric assay based on Nα-benzoyl-dl-arginine-7-amido-4-methylcoumarin hydrochloride (Bz-dl-Arg-AMC) as substrate was chosen providing reliable and …
Number of citations: 13 www.sciencedirect.com

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